An In-depth Technical Guide to the Physical Properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
An In-depth Technical Guide to the Physical Properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
Abstract: This technical guide provides a comprehensive overview of the physical properties of the aromatic amine N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and the constituent precursors, 4-fluoroaniline and 1,3-benzodioxole-5-carbaldehyde (piperonal), to project its likely physical characteristics. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of these properties, offering a robust framework for researchers in drug development and chemical synthesis. The synthesis of the title compound is also discussed, providing a complete profile for laboratory investigation.
Introduction and Molecular Overview
N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a secondary aromatic amine that incorporates two key pharmacophores: the 1,3-benzodioxole moiety, present in numerous biologically active compounds, and a fluorinated aniline ring, a common substituent in medicinal chemistry to enhance metabolic stability and binding affinity. The strategic combination of these fragments suggests its potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and eventual application in drug discovery and development.
Molecular Structure:
Caption: Molecular structure of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.
Table 1: Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂FNO₂ | Calculated |
| Molecular Weight | 245.25 g/mol | Calculated |
| CAS Number | 1261993-45-7 | |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |
Synthesis Pathway: A Prospective Approach
The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline can be achieved through a reductive amination reaction. This common and efficient method involves the condensation of an aldehyde (1,3-benzodioxole-5-carbaldehyde) with a primary amine (4-fluoroaniline) to form a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.
Caption: Proposed synthesis workflow for the target molecule.
Step-by-Step Synthesis Protocol
This protocol is based on established procedures for the synthesis of related Schiff bases and their subsequent reduction.[1][2]
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1,3-benzodioxole-5-carbaldehyde (piperonal) in methanol.
-
Add 1.0 equivalent of 4-fluoroaniline to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base intermediate is expected to precipitate.
-
Collect the solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials.
-
Dry the solid product under vacuum.
-
-
Reduction to the Secondary Amine:
-
Suspend the dried Schiff base intermediate in methanol in a new round-bottom flask.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, again monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Physical Properties: Experimental Determination and Predicted Values
Melting Point
The melting point is a critical indicator of purity for a solid compound. For N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, which is expected to be a solid at room temperature, a sharp melting point range would be indicative of high purity.
Predicted Melting Point: Based on the melting point of the structurally similar N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline (347-349 K or 74-76 °C), a similar range can be anticipated for the title compound after reduction.[2]
Experimental Protocol for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid compound.
Boiling Point
As an aromatic amine with a relatively high molecular weight, N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. Experimental determination would require vacuum distillation to prevent decomposition.
Predicted Boiling Point: The boiling point of 4-fluoroaniline is 188 °C.[3][4] The addition of the significantly larger benzodioxolylmethyl group will substantially increase the boiling point. A precise prediction is difficult without experimental data or advanced computational modeling.
Solubility Profile
The solubility of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is crucial for its handling, purification, and formulation.
Predicted Solubility:
-
Water: Expected to be poorly soluble in water due to its predominantly nonpolar aromatic structure. 4-fluoroaniline itself is insoluble in water.[5][6]
-
Organic Solvents: Likely to be soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and chloroform.
-
Aqueous Acids: As a secondary amine, it will act as a weak base and should be soluble in dilute aqueous acids (e.g., HCl) through the formation of the corresponding ammonium salt.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble | Predominantly nonpolar aromatic structure. |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | Polar aprotic solvent. |
| Dichloromethane | Soluble | Nonpolar aprotic solvent. |
| Diethyl Ether | Moderately Soluble | Nonpolar aprotic solvent. |
| Hexanes | Sparingly Soluble | Nonpolar solvent. |
| 1M HCl (aq) | Soluble | Formation of the protonated ammonium salt. |
| 1M NaOH (aq) | Insoluble | The compound is a weak base. |
Experimental Protocol for Qualitative Solubility Determination:
-
Add approximately 10 mg of the compound to a small test tube.
-
Add 1 mL of the solvent to be tested.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If not, gently warm the mixture and observe any change in solubility.
-
Record the results as "soluble," "sparingly soluble," or "insoluble."
Acidity/Basicity (pKa)
The basicity of the secondary amine nitrogen is a key determinant of the compound's behavior in biological systems and its suitability for salt formation.
Predicted pKa: The pKa of the conjugate acid of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is expected to be in the range of 3-5. The electron-withdrawing nature of the two aromatic rings will decrease the basicity of the nitrogen atom compared to aliphatic secondary amines. The fluorine atom on the aniline ring will further reduce the basicity.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretch: A single, sharp, medium-intensity peak is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H bond.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ for the methylene groups.
-
C=C Aromatic Ring Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region for the aromatic amine C-N bond.
-
C-O-C Stretch (Benzodioxole): Strong, characteristic bands in the 1250-1040 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the region of δ 6.5-7.5 ppm for the protons on both the benzodioxole and fluoroaniline rings.
-
Benzodioxole O-CH₂-O Protons: A characteristic singlet at approximately δ 5.9-6.0 ppm.
-
Methylene Bridge (-CH₂-) Protons: A singlet or a doublet (if coupled to the N-H proton) is expected around δ 4.2-4.5 ppm.
-
Amine Proton (N-H): A broad singlet that can appear over a wide range (δ 3-5 ppm) and is exchangeable with D₂O.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the δ 100-160 ppm range. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).
-
Benzodioxole O-CH₂-O Carbon: A signal around δ 101 ppm.
-
Methylene Bridge (-CH₂-) Carbon: A signal around δ 45-55 ppm.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): An odd integer molecular weight is expected due to the presence of one nitrogen atom (Nitrogen Rule), which will be observed at m/z = 245 in the mass spectrum.
-
Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the fluoroanilino group and the formation of the stable benzodioxolylmethyl cation (m/z = 135).
Conclusion
This technical guide provides a detailed projection of the physical properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, grounded in the known characteristics of its precursors and structurally similar molecules. The included experimental protocols offer a standardized approach for researchers to synthesize and characterize this compound, ensuring data integrity and reproducibility. As a molecule with potential applications in medicinal chemistry, a thorough understanding of these fundamental physical properties is the first step toward unlocking its therapeutic potential.
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